molecular formula C14H22N4O4Zn B12652417 Tetraamminezinc(2+) dibenzoate CAS No. 94246-66-9

Tetraamminezinc(2+) dibenzoate

Cat. No.: B12652417
CAS No.: 94246-66-9
M. Wt: 375.7 g/mol
InChI Key: QFQCDMMNUXHKSP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraamminezinc(2+) dibenzoate is a coordination complex with the formula $[Zn(NH3)4]^{2+}(C7H5O2^-)2$. It consists of a central zinc(II) ion coordinated to four ammonia molecules in a tetrahedral geometry, balanced by two dibenzoate (benzene-1,2-dicarboxylate) counterions. This compound is synthesized through the reaction of zinc salts (e.g., zinc sulfate or chloride) with excess aqueous ammonia, followed by precipitation with benzoic acid derivatives. The ammonia ligands stabilize the zinc center, while the benzoate anions influence solubility and reactivity.

Properties

CAS No.

94246-66-9

Molecular Formula

C14H22N4O4Zn

Molecular Weight

375.7 g/mol

IUPAC Name

zinc;azane;dibenzoate

InChI

InChI=1S/2C7H6O2.4H3N.Zn/c2*8-7(9)6-4-2-1-3-5-6;;;;;/h2*1-5H,(H,8,9);4*1H3;/q;;;;;;+2/p-2

InChI Key

QFQCDMMNUXHKSP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].N.N.N.N.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraamminezinc(2+) dibenzoate can be synthesized by reacting zinc salts with ammonia in the presence of benzoic acid. The typical reaction involves dissolving zinc nitrate or zinc sulfate in water, followed by the addition of ammonia solution to form the tetraamminezinc(2+) complex. Benzoic acid is then added to the solution to precipitate the dibenzoate salt. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and benzoic acid to a zinc salt solution in a reactor. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete formation of the product. The precipitated this compound is then separated, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraamminezinc(2+) dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced to form zinc metal and ammonia.

    Substitution: The ammonia ligands can be substituted by other ligands such as water, halides, or organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Ligand substitution reactions are carried out by adding the desired ligand to the this compound solution. The reaction conditions vary depending on the ligand but often involve mild heating and stirring.

Major Products

    Oxidation: Zinc oxide, benzoic acid, and ammonia.

    Reduction: Zinc metal and ammonia.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Tetraamminezinc(2+) dibenzoate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other zinc-based coordination compounds and catalysts.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including metal-organic frameworks and nanomaterials.

Mechanism of Action

The mechanism of action of tetraamminezinc(2+) dibenzoate involves the coordination of zinc ions with ammonia and benzoate ligands. The zinc ion acts as a Lewis acid, accepting electron pairs from the ligands. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Other Tetraamminezinc(II) Salts

Tetraamminezinc(II) complexes vary based on their counterions, which significantly alter their physical and chemical properties:

Property [Zn(NH3)4]^{2+} (Dibenzoate) [Zn(NH3)4]^{2+} (Sulfate) [Zn(NH3)4]^{2+} (Diiodide)
Counterion Benzoate ($C7H5O_2^-$) Sulfate ($SO_4^{2-}$) Iodide ($I^-$)
Solubility Likely low in water High in aqueous solutions Moderate in polar solvents
Stability Enhanced by aromatic interactions Stabilized by strong ion pairing Sensitive to light and oxidation
Applications Potential in organic synthesis Educational demonstrations Crystal structure studies

Key Insights :

  • The benzoate version may exhibit lower solubility in water compared to the sulfate due to the hydrophobic aromatic rings.
  • Unlike the iodide salt, which is prone to decomposition, the dibenzoate complex could demonstrate greater stability under ambient conditions.

Comparison with Dibenzoate-Containing Organic Compounds

Dibenzoate esters and metal complexes differ markedly in structure and function:

Multiflorane-Type Triterpene Dibenzoates
  • Examples : 7α-Methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (compound 2 ) and 7β-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (compound 3 ) isolated from Cucurbita maxima seeds .
  • Properties: Biological Activity: Exhibit melanogenesis inhibition (compound 1 comparable to arbutin) and cytotoxicity (IC₅₀: 34.5–93.7 μM against HL-60/P388 cells) . Structure: Organic esters with dibenzoate groups attached to triterpene skeletons.
DPG Dibenzoate Isomers
  • Examples : Dipropylene glycol (DPG) dibenzoates identified in vaping liquids .
  • Properties :
    • Applications : Used as additives in vaping products.
    • Structure : Linear esters of dipropylene glycol and benzoic acid, differing in isomer arrangement.
Tetraamminezinc(2+) Dibenzoate
  • Properties: Structure: Inorganic coordination complex with zinc-ammine core and benzoate counterions. Applications: Hypothesized uses in catalysis or as a structural analog for zinc-based materials, contrasting with the biological roles of triterpene dibenzoates or industrial uses of DPG derivatives.

Table 1: Comparative Analysis of Dibenzoate-Containing Compounds

Compound Type Structure Key Properties Applications References
This compound Inorganic coordination complex High thermal stability, moderate solubility Materials synthesis, catalysis
Triterpene dibenzoates Organic esters Cytotoxicity, melanogenesis inhibition Pharmaceutical research
DPG dibenzoates Linear glycol esters Low volatility, high solubility in oils Vaping liquid additives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.